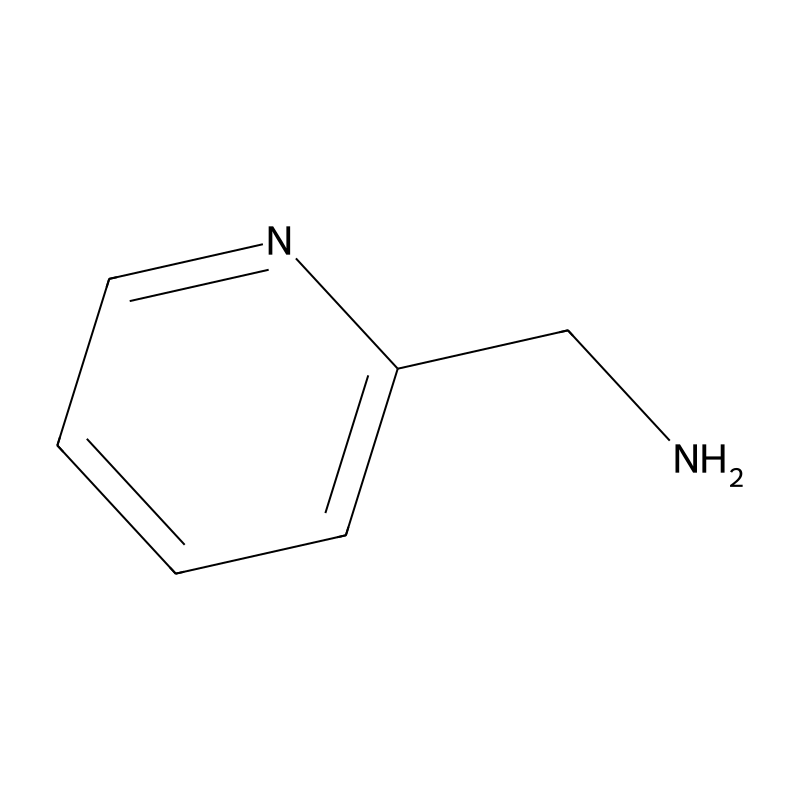pyridin-2-ylmethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Chemical Properties and Availability
Potential Research Applications
While comprehensive information on the specific research applications of 2-pyridinemethanamine is limited, its chemical structure suggests potential areas of exploration. The presence of the pyridine ring and amine group makes it a bifunctional molecule, meaning it can participate in reactions through both functional groups. This characteristic has led to theoretical interest in its potential use in:
- Organic synthesis: As a building block for the synthesis of more complex molecules with diverse functionalities [ScienceDirect, "2-Pyridinemethanamine" by Robert T. Bogan and Michael P. McCann, ].
- Coordination chemistry: As a ligand for metal ions, forming coordination complexes with potential applications in catalysis or materials science [Royal Society of Chemistry, "Metal Complexes of 2-Aminomethylpyridine and its Derivatives" by D. M. L. Goodenough et al., ].
Pyridin-2-ylmethanamine, also known as 2-picolylamine, is an organic compound characterized by the molecular formula . It features a pyridine ring substituted with a methanamine group at the second position. This compound is a colorless liquid at room temperature and is notable for its ability to act as a bidentate ligand, forming complexes with various metal ions. Pyridin-2-ylmethanamine is commonly used in coordination chemistry and has applications in the synthesis of more complex ligands and catalysts.
2-Picolylamine's mechanism of action depends on the context of its use. As a ligand, it interacts with metal centers in coordination complexes, influencing their electronic properties and reactivity. The specific mechanism depends on the particular metal and the overall structure of the complex.
In biological contexts (if applicable), the mechanism would need to be explored in the relevant scientific literature.
- Formation of Metal Complexes: Pyridin-2-ylmethanamine can coordinate with metal ions, forming stable complexes. For example, it has been used to synthesize copper(II) complexes that exhibit distinct electronic and structural properties .
- Imidate Synthesis: This compound can be transformed into N-(pyridin-2-yl)imidates through reactions involving nitriles under acidic or basic conditions. This transformation highlights its versatility in synthetic chemistry .
Pyridin-2-ylmethanamine exhibits significant biological activity, particularly in antimicrobial studies. Research has shown that its derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and Candida albicans . The biological behavior of these compounds can be further supported by molecular docking studies, which provide insights into their interactions at the molecular level.
Several synthesis methods for pyridin-2-ylmethanamine have been reported:
- Hydrogenation of 2-Cyanopyridine: A common method involves the hydrogenation of 2-cyanopyridine to yield pyridin-2-ylmethanamine .
- Reactions with Isocyanates: Another approach includes the reaction of pyridine derivatives with isocyanates, facilitating the formation of substituted amines.
- Conventional Procedures: In laboratory settings, pyridin-2-ylmethanamine can be synthesized through conventional procedures involving acetonitrile and various reagents, allowing for the production of derivatives like N-(pyridin-2-ylmethyl)acetamide .
Pyridin-2-ylmethanamine finds applications across various fields:
- Coordination Chemistry: It serves as a bidentate ligand in metal complexation, which is crucial for catalysis and materials science.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Interaction studies involving pyridin-2-ylmethanamine focus on its binding properties with metal ions and biological targets. These studies often utilize techniques such as molecular docking to predict binding affinities and elucidate mechanisms of action against microbial targets. The structural properties of its metal complexes have been characterized using spectroscopic methods, revealing insights into their electronic configurations and stability .
Several compounds share structural similarities with pyridin-2-ylmethanamine. Here are some notable examples:
Uniqueness: Pyridin-2-ylmethanamine's unique position on the pyridine ring allows for specific interactions that distinguish it from other picolylamines. Its ability to form stable metal complexes while maintaining biological activity sets it apart from similar compounds.
XLogP3
Boiling Point
LogP
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (75.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








